

# Application Notes: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Liposome Formulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1,2-Dioleoyl-sn-glycero-3-succinate

**Cat. No.:** B15553122

[Get Quote](#)

## Introduction

**1,2-Dioleoyl-sn-glycero-3-succinate** (DGS), also known as 18:1 DGS, is an anionic, titratable, double-chain amphiphile widely utilized in the formulation of pH-sensitive liposomes.<sup>[1][2]</sup> Its unique succinyl headgroup provides a net negative charge at physiological pH (7.4), but becomes protonated in more acidic environments, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes (pH ~5.0).<sup>[3]</sup> This protonation disrupts the electrostatic interactions within the lipid bilayer, leading to liposome destabilization and the triggered release of encapsulated cargo.<sup>[3][4]</sup>

This property makes DGS a critical component for advanced drug delivery systems designed for targeted therapy, particularly in oncology and gene therapy.<sup>[3][5]</sup> DGS is often formulated with a fusogenic helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to enhance the destabilization and endosomal escape of the liposomal contents.<sup>[1][6]</sup> These formulations are capable of encapsulating a wide range of therapeutics, including chemotherapeutic agents, siRNA, antisense oligonucleotides, and proteins.<sup>[2][7]</sup>

## Mechanism of pH-Sensitive Release

The core functionality of DGS-containing liposomes lies in the protonation of the succinate headgroup at acidic pH. At neutral pH, the deprotonated (negatively charged) carboxyl group of the succinate headgroup provides electrostatic repulsion, contributing to a stable liposomal structure. As the liposome enters an acidic environment, the carboxyl group becomes

protonated. This neutralizes the charge, reduces repulsion, and promotes a phase transition in helper lipids like DOPE from a bilayer to an inverted hexagonal phase, ultimately destabilizing the liposome and releasing the encapsulated drug at the target site.[1][3]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of pH-sensitive drug release from DGS-based liposomes.

## Protocols

### Protocol 1: Thin-Film Hydration and Extrusion Method

This protocol describes a common and reliable method for preparing unilamellar DGS-containing liposomes with a uniform size distribution.[\[8\]](#)[\[9\]](#)

#### Materials and Equipment

- Lipids:
  - **1,2-Dioleoyl-sn-glycero-3-succinate** (DGS)
  - 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[\[10\]](#)
  - Cholesterol (optional, for stability)[\[6\]](#)
  - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for "stealth" properties)
- Solvents: Chloroform or a chloroform:methanol mixture
- Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES-buffered saline, or buffer containing the drug to be encapsulated.
- Equipment:
  - Round-bottom flask
  - Rotary evaporator
  - Vacuum pump/desiccator
  - Water bath or heating block
  - Bath sonicator
  - Liposome extruder (e.g., Avanti Mini-Extruder)[\[11\]](#)

- Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)[[12](#)]
- Glass syringes
- Argon or nitrogen gas

### Experimental Workflow



[Click to download full resolution via product page](#)

Figure 2: Workflow for DGS-liposome preparation by thin-film hydration and extrusion.

## Step-by-Step Procedure

- Lipid Dissolution:
  - Weigh the desired amounts of DGS, DOPE, and other lipids (see Table 1 for examples) and add them to a round-bottom flask.
  - Add a sufficient volume of chloroform (or a chloroform:methanol mixture) to completely dissolve the lipids, resulting in a clear solution.[10]
- Thin-Film Formation:
  - Attach the flask to a rotary evaporator.
  - Rotate the flask in a water bath set to a temperature that is warm but well below the boiling point of the solvent (e.g., 30-40°C).
  - Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.[13]
- Film Drying:
  - Once the film appears dry, place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[10] This step is critical for forming stable vesicles.
- Hydration:
  - Warm the desired aqueous hydration buffer (which may contain the hydrophilic drug for encapsulation) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.
  - Add the warm buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.
  - Agitate the flask vigorously (e.g., by vortexing or hand-shaking) until the lipid film is fully suspended in the buffer. This will form multilamellar vesicles (MLVs). A brief sonication in a bath sonicator can aid this process.[10]

- Extrusion (Sizing):
  - Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[11]
  - Transfer the MLV suspension into one of the glass syringes.
  - Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times).[12] This process reduces the size and lamellarity, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[11]
- Purification and Storage:
  - To remove any unencapsulated drug, the liposome suspension can be purified using methods like dialysis or size exclusion chromatography.
  - For sterile applications, filter the final liposome solution through a 0.22  $\mu\text{m}$  syringe filter.
  - Store the final formulation at 4°C under argon or nitrogen to prevent lipid oxidation.

## Data Presentation

### Table 1: Example DGS Liposome Formulations

This table provides starting points for lipid compositions. Ratios should be optimized based on the specific application and encapsulated drug.

| Formulation ID | DGS (mol%) | DOPE (mol%) | Cholesterol (mol%) | DSPE-PEG2000 (mol%) | Primary Application               |
|----------------|------------|-------------|--------------------|---------------------|-----------------------------------|
| DGS-01         | 30         | 70          | 0                  | 0                   | Basic pH-sensitive formulation[1] |
| DGS-02         | 20         | 55          | 20                 | 5                   | Long-circulating, pH-sensitive    |
| DGS-03         | 25         | 75          | 0                  | 0                   | Gene/Oligonucleotide Delivery[7]  |
| DGS-04         | 15         | 50          | 35                 | 0                   | Increased stability formulation   |

## Protocol 2: Characterization of DGS Liposomes

Proper characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.[14]

### 1. Size and Polydispersity Index (PDI) Measurement:

- Technique: Dynamic Light Scattering (DLS).[15]
- Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Analyze using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution.[16]

### 2. Surface Charge Measurement:

- Technique: Zeta Potential Analysis (Electrophoretic Light Scattering).[17]
- Procedure: Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). The zeta potential will indicate the surface charge, which should be negative for

DGS liposomes at neutral pH.

### 3. Encapsulation Efficiency (%EE):

- Procedure:

- Separate the liposomes from the unencapsulated ("free") drug using a method like size exclusion chromatography or dialysis.
- Quantify the amount of drug associated with the liposomes. This often involves disrupting the liposomes with a detergent or solvent and then using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to measure the drug concentration.
- Calculate %EE using the formula:  $\%EE = (\text{Amount of Drug Encapsulated} / \text{Total Initial Amount of Drug}) \times 100$

### 4. pH-Triggered Release Assay:

- Procedure:

- Encapsulate a fluorescent dye (e.g., calcein or doxorubicin) that is self-quenched at high concentrations inside the liposomes.
- Purify the liposomes to remove any free dye.
- Incubate the liposome suspension in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5).
- Measure the increase in fluorescence over time. As the liposomes destabilize and release the dye at acidic pH, the dye becomes de-quenched, resulting in an increased fluorescence signal.[\[1\]](#)

## Table 2: Typical Physicochemical Properties of DGS Liposomes

Expected characterization results for liposomes prepared by the extrusion method.

| Parameter                  | Technique                        | Typical Expected Value                                       | Significance                                                             |
|----------------------------|----------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------|
| Mean Diameter (Z-Ave)      | Dynamic Light Scattering (DLS)   | 90 - 150 nm (for 100 nm extrusion)                           | Influences circulation time and tumor accumulation (EPR effect)[9][14]   |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)   | < 0.2                                                        | Indicates a homogenous, monodisperse population[15]                      |
| Zeta Potential             | Electrophoretic Light Scattering | -30 mV to -60 mV (at pH 7.4)                                 | Confirms negative surface charge, contributes to colloidal stability[17] |
| Encapsulation Efficiency   | HPLC, UV-Vis Spectroscopy        | > 70% (highly dependent on drug and method)                  | Measures the effectiveness of drug loading                               |
| In Vitro Release           | Fluorescence Spectroscopy        | < 10% release at pH 7.4; > 80% release at pH 5.5 (over 1-2h) | Confirms pH-sensitive release profile[1]                                 |

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [bocsci.com](http://bocsci.com) [bocsci.com]

- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. Lipids for Drug Delivery - ADC Linkers | AxisPharm [axispharm.com]
- 7. 18:1 DGS 1,2-Dioleoyl-sn-glycerol-3-succinate |CAS 127640-49-7|DC Chemicals [dcchemicals.com]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nihs.go.jp [nihs.go.jp]
- To cite this document: BenchChem. [Application Notes: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Liposome Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553122#1-2-dioleoyl-sn-glycero-3-succinate-liposome-formulation-protocol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)